1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one
Brand Name: Vulcanchem
CAS No.: 143583-78-2
VCID: VC16834171
InChI: InChI=1S/C14H20N2O3/c1-11-12(10-15-19-11)14(18)16-9-7-5-3-2-4-6-8-13(16)17/h10H,2-9H2,1H3
SMILES:
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one

CAS No.: 143583-78-2

Cat. No.: VC16834171

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one - 143583-78-2

Specification

CAS No. 143583-78-2
Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name 1-(5-methyl-1,2-oxazole-4-carbonyl)azecan-2-one
Standard InChI InChI=1S/C14H20N2O3/c1-11-12(10-15-19-11)14(18)16-9-7-5-3-2-4-6-8-13(16)17/h10H,2-9H2,1H3
Standard InChI Key NIIQAWQUMATYAG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NO1)C(=O)N2CCCCCCCCC2=O

Introduction

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one is a heterocyclic organic compound that combines an oxazole ring with an azecanone moiety, making it a unique and interesting subject for study in medicinal and organic chemistry. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing nitrogen and oxygen atoms. The presence of a carbonyl group in its structure categorizes it as a carbonyl compound as well.

Synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one

The synthesis of this compound can be approached through several routes, primarily focusing on the formation of the oxazole ring followed by carbonylation processes. A common method involves the condensation of α-chloroglycinates with isonitriles in the presence of aluminum-based Lewis acids, which act as catalysts to facilitate the reaction. These conditions allow for moderate yields of the desired oxazole derivatives under mild conditions.

Synthetic Routes

Synthetic MethodKey IntermediatesConditions
Condensation Reactionα-Chloroglycinates, IsonitrilesPresence of Lewis acids, mild conditions
Carbonylation ProcessesOxazole derivativesVarious catalysts and solvents

Chemical Reactions and Interactions

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one can participate in various chemical reactions typical for carbonyl compounds, including nucleophilic additions and condensation reactions. The carbonyl group can react with nucleophiles such as amines or alcohols to form corresponding adducts or derivatives. For example, when reacted with primary amines, this compound may yield substituted ureas or amides through nucleophilic acyl substitution mechanisms.

Potential Biological Interactions

The oxazole ring in this compound suggests potential biological activity, such as antimicrobial and anti-inflammatory properties, which are common among oxazole-containing compounds. These properties make it a promising candidate for therapeutic applications, potentially targeting enzymes or receptors involved in metabolic pathways.

Applications and Research Potential

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one has potential applications in medicinal chemistry as a scaffold for drug design. Its unique structure allows for modifications aimed at enhancing biological activity. Derivatives of this compound could be explored for use in pharmaceuticals targeting various diseases, including infections and inflammatory conditions.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
5-Methyl-1,2-OxazoleContains an oxazole ringSimpler structure without the azecan moiety
4-Carboxylic Acid Derivative of OxazoleContains a carboxylic acid groupMore polar and potentially more soluble in water
Azetidine DerivativeFeatures a five-membered nitrogen-containing ringLacks the oxazole functionality

The combination of both the oxazole ring and the azecan structure in 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one confers distinct chemical reactivity and biological properties compared to its analogs.

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